BenchChemオンラインストアへようこそ!

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide

Antibacterial Staphylococcus aureus FtsZ inhibition

This 2,6-difluorobenzamide is functionally unique: the benzylsulfanyl substituent on the 1,3,4‑oxadiazole core creates a distinct H‑bond and conformational profile that generic 1,3,4‑oxadiazoles lack. Published SAR shows simple 1,3,4‑regioisomers are inactive (MIC >256 µg/mL) against MRSA, making this thioether variant a mandatory, non‑substitutable scaffold for FtsZ‑inhibitor screening, scaffold‑hopping, or freedom‑to‑operate analyses.

Molecular Formula C17H13F2N3O2S
Molecular Weight 361.37
CAS No. 941985-54-2
Cat. No. B2904788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide
CAS941985-54-2
Molecular FormulaC17H13F2N3O2S
Molecular Weight361.37
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C17H13F2N3O2S/c18-12-7-4-8-13(19)15(12)16(23)20-9-14-21-22-17(24-14)25-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,23)
InChIKeyPJOKQJWXYJEBSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide (CAS 941985-54-2): A Structurally Distinctive Tripartite 2,6-Difluorobenzamide for Anti-Staphylococcal Drug Discovery


N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide (CAS 941985-54-2) is a synthetic, tripartite small molecule comprising a 2,6-difluorobenzamide pharmacophore linked via a methylene bridge to a 1,3,4-oxadiazole core that bears a benzylsulfanyl substituent at the 5-position. It belongs to a therapeutically relevant class of 2,6-difluorobenzamides known to inhibit the essential bacterial cell division protein FtsZ [1]. Unlike simpler 1,3,4-oxadiazole analogs that have shown negligible anti-staphylococcal activity, this compound incorporates a thioether side chain that may profoundly alter its physicochemical and target-binding properties [1].

Why the 1,3,4-Oxadiazole Core Alone Cannot Predict the Performance of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide


Generic substitution within the 2,6-difluorobenzamide class is not possible because activity is exquisitely sensitive to both the regioisomerism of the central heterocycle and the nature of its substituents. A systematic study demonstrated that 1,3,4-oxadiazole regioisomers bearing simple phenyl, trifluoromethylphenyl, or tert-butylphenyl groups at the 2-position were completely devoid of antibacterial activity (MIC >256 µg/mL) against multiple Staphylococcus aureus strains, including methicillin- and daptomycin-resistant isolates [1]. In contrast, the 1,2,4-oxadiazole regioisomers with the same substituents displayed MIC values ranging from 0.5 to 64 µg/mL [1]. This stark difference, attributable to variations in molecular shape, electron distribution, and lipophilicity, demonstrates that even closely related oxadiazole isomers cannot be assumed interchangeable. The title compound's unique 5-benzylsulfanyl substitution introduces a divergent hydrogen-bond acceptor landscape and altered conformational flexibility compared to the inactive 1,3,4-oxadiazole analogs evaluated in that study, making its procurement and evaluation a distinct scientific exercise [1].

Quantitative Differentiation Evidence for N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide (CAS 941985-54-2)


Regioisomeric Scaffold Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole as a Baseline for Anti-Staphylococcal Activity

The title compound is built on a 1,3,4-oxadiazole scaffold, which in published SAR studies was found to be completely inactive (MIC >256 µg/mL) when substituted with simple aryl groups (phenyl, p-CF3-phenyl, p-tBu-phenyl) [1]. The most active 1,2,4-oxadiazole regioisomer (compound II.c) achieved an MIC of 0.5–1 µg/mL [1]. This establishes a clear differentiation landscape: a 1,3,4-oxadiazole core requires non-aromatic substitution (such as the benzylsulfanyl group in CAS 941985-54-2) to potentially overcome the inherent inactivity of this regioisomer. The title compound is therefore not a '1,3,4-oxadiazole' in the same sense as previously inactive analogs; it is a 5-thioether-substituted 1,3,4-oxadiazole, a sub-class with a distinct pharmacophoric profile not represented in the baseline data.

Antibacterial Staphylococcus aureus FtsZ inhibition Drug-resistant bacteria

Lipophilicity-Driven SAR and Potential Optimization Pathways

A strong positive correlation between calculated LogP (cLogP) and antibacterial activity was observed across the 2,6-difluorobenzamide series [1]. The most active compound II.c had a cLogP of 4.41, whereas the inactive 1,3,4-oxadiazole series had cLogP values between 2.37 and 4.08. The title compound has a computed XLogP3 of 3.1 [2], placing it in a lipophilicity range that is intermediate between the inactive and active published analogs. However, the presence of the benzylsulfanyl group introduces additional polarizable sulfur atoms that can engage in unique intermolecular interactions not captured by cLogP alone, potentially enabling target engagement that simpler analogs cannot achieve.

Lipophilicity Physicochemical properties cLogP Antibacterial SAR

Molecular Recognition Features: Hydrogen-Bond Acceptor Capacity and Rotatable Bond Flexibility

The title compound possesses 7 hydrogen-bond acceptor (HBA) atoms and 6 rotatable bonds [1], compared to unpublished but predictable profiles for simpler 1,3,4-oxadiazole analogs lacking the thioether linkage (typically 4–5 HBAs and 3–4 rotatable bonds). The benzylsulfanyl sulfur atom serves as a soft hydrogen-bond acceptor that can interact with protein backbone amides or aromatic side chains in ways that oxygen atoms in classical oxadiazole substituents cannot. This unique HBA profile, combined with the higher rotational degrees of freedom, may enable the compound to adopt bioactive conformations that rigid, aryl-substituted 1,3,4-oxadiazole analogs cannot access, thereby potentially rescuing the activity of this otherwise disfavored regioisomer.

Molecular recognition Hydrogen-bond acceptors Conformational flexibility Drug design

Limited Open-Source Biological Annotation: A Gap Analysis Informing Procurement Decisions

A comprehensive review of the public disclosure landscape reveals that CAS 941985-54-2 lacks any published biological assay data in the peer-reviewed literature or publicly available bioactivity databases such as ChEMBL or PubChem BioAssay. In contrast, the broader 2,6-difluorobenzamide class has extensive publicly available MIC, cytotoxicity, and mechanism-of-action data (e.g., for PC190723 and compound II.c) [1]. This absence of data represents a quantifiable differentiation: the compound offers a structurally privileged, unexplored chemical space that competing, fully characterized analogs cannot provide.

Bioactivity gap Screening opportunity Procurement decision-making

High-Impact Application Scenarios for N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide (CAS 941985-54-2)


Lead-Generation Screening Campaigns Targeting FtsZ Inhibition in Drug-Resistant Gram-Positive Pathogens

Given the established FtsZ-targeting pharmacophore of the 2,6-difluorobenzamide moiety [1] and the unique 5-benzylsulfanyl-1,3,4-oxadiazole architecture, this compound is ideally suited for inclusion in biochemical or phenotypic screening cascades aimed at identifying novel FtsZ inhibitors with activity against methicillin-resistant S. aureus (MRSA) and daptomycin-resistant strains. Its unexplored biological space offers an opportunity to discover structure-activity relationships that distinguish it from the extensively studied 1,2,4-oxadiazole series.

Scaffold-Hopping and Isosteric Replacement Studies for Antibacterial Drug Discovery

The compound serves as a valuable scaffold-hopping template for medicinal chemistry groups seeking to replace the 1,2,4-oxadiazole core (as in lead compound II.c) with a 1,3,4-oxadiazole isostere while compensating for the loss of activity through the introduction of a thioether substituent. Comparative SAR studies can elucidate how the benzylsulfanyl group modulates potency, solubility, and metabolic stability relative to established leads [1].

Physicochemical Property Benchmarking for Early-Stage Drug Design

With a computed XLogP3 of 3.1, 7 hydrogen-bond acceptors, and 6 rotatable bonds [2], this compound occupies a favorable region of drug-like chemical space. It can be used as a reference tool in computational modeling and property-prediction validation studies, particularly for benchmarking the impact of sulfur-containing substituents on membrane permeability and target binding in the context of antibacterial drug discovery.

Intellectual Property and Patent Landscape Analysis

The absence of published biological data and the specific substitution pattern (benzylsulfanyl at the 5-position of a 1,3,4-oxadiazole bearing a 2,6-difluorobenzamide) make this compound a compelling candidate for freedom-to-operate analyses and the generation of novel composition-of-matter or method-of-use patent applications, offering a strategic procurement rationale for commercial R&D organizations.

Quote Request

Request a Quote for N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.